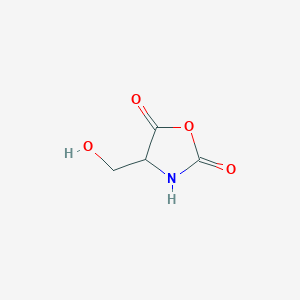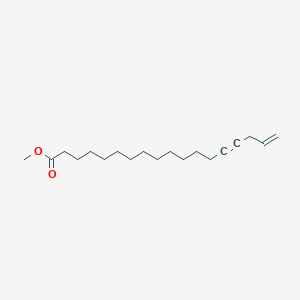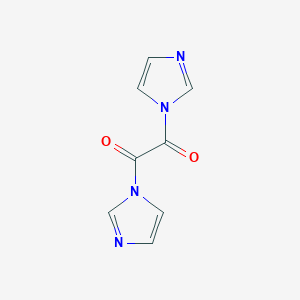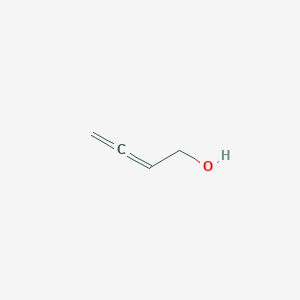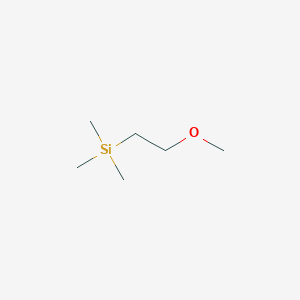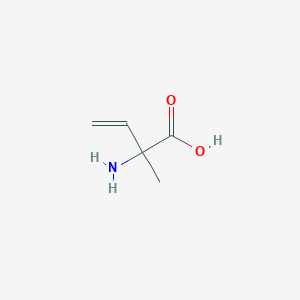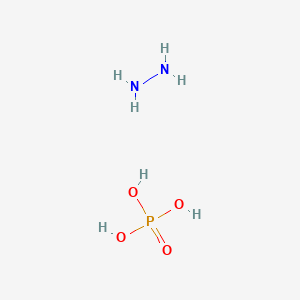
Hydrazine, phosphate (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine phosphate (1:1), also known as hydrazinium phosphate, is a white crystalline powder that is highly soluble in water. It is commonly used in scientific research as a reducing agent, a stabilizer, and a precursor to other chemicals. Hydrazine phosphate is also used in the production of rocket fuels, pharmaceuticals, and pesticides.
Aplicaciones Científicas De Investigación
Hydrazine phosphate has a wide range of scientific research applications. It is commonly used as a reducing agent in the synthesis of nanoparticles, such as gold and silver nanoparticles. Hydrazine phosphate is also used as a stabilizer in the production of colloidal suspensions.
Mecanismo De Acción
Hydrazine phosphate acts as a reducing agent by donating electrons to other chemicals. This process reduces the oxidation state of the other chemical, which can lead to the formation of new compounds. Hydrazine phosphate is also a strong nucleophile, which means it can react with electrophiles to form new compounds.
Efectos Bioquímicos Y Fisiológicos
Hydrazine phosphate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain microorganisms, such as bacteria and fungi. Hydrazine phosphate has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hydrazine phosphate has a number of advantages for lab experiments. It is a relatively inexpensive chemical that is readily available. It is also stable and easy to handle. However, hydrazine phosphate is highly toxic and can be dangerous if not handled properly. It is also highly reactive and can be difficult to control in certain experiments.
Direcciones Futuras
There are many future directions for research involving hydrazine phosphate. One area of research is the synthesis of new nanoparticles using hydrazine phosphate as a reducing agent. Another area of research is the development of new drugs and pharmaceuticals using hydrazine phosphate as a precursor. Additionally, there is potential for hydrazine phosphate to be used in the production of new materials, such as polymers and ceramics.
In conclusion, hydrazine phosphate (1:1) is a versatile chemical compound that has many scientific research applications. Its unique properties make it a valuable tool for researchers in a wide range of fields. As research continues, there is potential for new discoveries and innovations using hydrazine phosphate.
Métodos De Síntesis
Hydrazine phosphate can be synthesized by reacting hydrazine hydrate with phosphoric acid. The reaction produces hydrazine phosphate and water. The chemical equation for the reaction is:
N2H4.H2O + H3PO4 → N2H5HPO4 + H2O
Propiedades
Número CAS |
15823-35-5 |
|---|---|
Nombre del producto |
Hydrazine, phosphate (1:1) |
Fórmula molecular |
H7N2O4P |
Peso molecular |
130.04 g/mol |
Nombre IUPAC |
hydrazine;phosphoric acid |
InChI |
InChI=1S/H4N2.H3O4P/c1-2;1-5(2,3)4/h1-2H2;(H3,1,2,3,4) |
Clave InChI |
VFTOLAKHPLTCIF-UHFFFAOYSA-N |
SMILES |
NN.OP(=O)(O)O |
SMILES canónico |
NN.OP(=O)(O)O |
Otros números CAS |
15823-35-5 |
Números CAS relacionados |
302-01-2 (Parent) |
Sinónimos |
hydrazinium dihydrogen phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B102445.png)

